molecular formula C10H9BrN2O2S2 B1213537 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide

5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide

Cat. No.: B1213537
M. Wt: 333.2 g/mol
InChI Key: GDIMZIOJMARTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide is an organic compound with the molecular formula C10H9BrN2O2S2 It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:

    Bromination: The thiophene ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sulfonation: The brominated thiophene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: The sulfonated thiophene is coupled with 5-methylpyridin-2-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-carboxamide
  • 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonyl chloride

Uniqueness

5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential biological activity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H9BrN2O2S2

Molecular Weight

333.2 g/mol

IUPAC Name

5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H9BrN2O2S2/c1-7-2-4-9(12-6-7)13-17(14,15)10-5-3-8(11)16-10/h2-6H,1H3,(H,12,13)

InChI Key

GDIMZIOJMARTTP-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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